
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a norbornyl group, an aminoethanol moiety, and a p-chlorobenzoate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride typically involves multiple steps. The initial step often includes the preparation of the norbornyl derivative, followed by the introduction of the aminoethanol group. The final step involves esterification with p-chlorobenzoic acid and conversion to the hydrochloride salt. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate esterification and amine formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol: Lacks the p-chlorobenzoate ester group.
p-Chlorobenzoic acid esters: Similar ester functionality but different core structures.
Norbornyl derivatives: Share the norbornyl group but differ in other functional groups.
Uniqueness
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is unique due to its combination of a norbornyl group, aminoethanol moiety, and p-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
36398-93-3 |
|---|---|
Formule moléculaire |
C18H25Cl2NO2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H24ClNO2.ClH/c1-12-14-2-3-15(10-14)17(12)11-20-8-9-22-18(21)13-4-6-16(19)7-5-13;/h4-7,12,14-15,17,20H,2-3,8-11H2,1H3;1H |
Clé InChI |
LOHAAFXVEJPKFH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)


![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
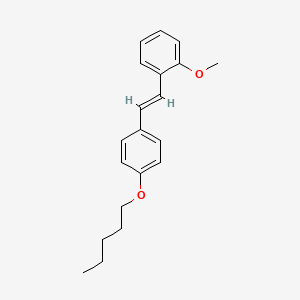
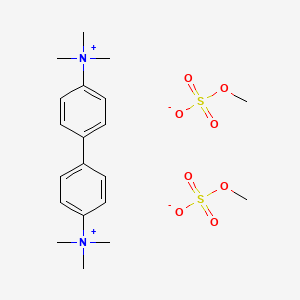
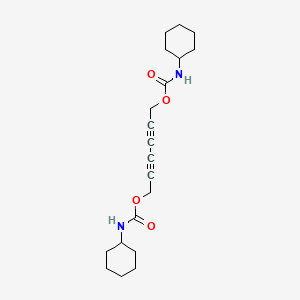
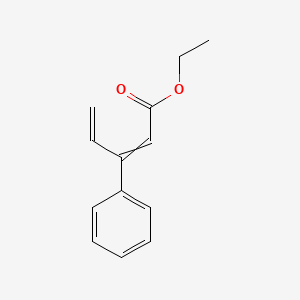
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

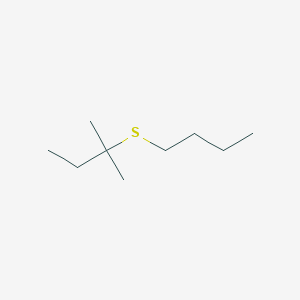
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
